3-(2-Chloro-4-fluorophenyl)-3-oxopropanal
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Overview
Description
3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is an organic compound that features a chlorinated and fluorinated phenyl ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable reagent to introduce the propanal group. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the halogens on the phenyl ring.
Major Products Formed
Oxidation: 3-(2-Chloro-4-fluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-4-fluorophenyl)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 4-(2-Chloro-4-fluorophenyl)-3-(3-thienyl)-1H-pyrazol-5-amine
- 4-Chloro-2-fluorophenylboronic acid
Uniqueness
3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its stability and make it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H6ClFO2 |
---|---|
Molecular Weight |
200.59 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6ClFO2/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI Key |
GACJCJDTZXMNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CC=O |
Origin of Product |
United States |
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